N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
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Overview
Description
“N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a series of new triazoloquinoxaline-based derivatives that were designed and synthesized as VEGFR-2 inhibitors . These compounds have been evaluated for their in vitro cytotoxic activities against two human cancer cell lines (MCF-7 and HepG2) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide” are not explicitly mentioned in the retrieved papers .Mechanism of Action
Target of Action
The primary targets of N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts the DNA repair pathways and cell growth processes, leading to cell death .
Biochemical Pathways
The affected pathways include the DNA repair pathways and cell growth pathways. The inhibition of PARP-1 disrupts the DNA repair pathways, making cells more vulnerable to DNA-damage . The inhibition of EGFR disrupts cell growth processes, leading to cell death .
Result of Action
The compound induces apoptosis in cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level . This leads to cell death, which is beneficial in the context of cancer treatment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4/c1-32-20-14-8-6-12-18(20)25-21(30)15-28-24(31)29-19-13-7-5-11-17(19)26-23(22(29)27-28)33-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKOHBIUDHWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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